4-Chloro-N-(furan-2-ylmethylene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(furan-2-ylmethylene)aniline is an organic compound with the molecular formula C11H8ClNO. It is a derivative of aniline, where the aniline nitrogen is bonded to a furan ring through a methylene bridge and a chlorine atom is attached to the benzene ring.
Preparation Methods
4-Chloro-N-(furan-2-ylmethylene)aniline can be synthesized through several methods. One common synthetic route involves the condensation reaction between 4-chloroaniline and furfural. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
4-Chloro-N-(furan-2-ylmethylene)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-N-(furan-2-ylmethylene)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(furan-2-ylmethylene)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
4-Chloro-N-(furan-2-ylmethylene)aniline can be compared with other similar compounds, such as:
4-Chloro-N-(furan-2-ylmethyl)aniline: Similar structure but with a methylene bridge instead of a methylene group.
4-Chloro-N-(furan-2-yl)aniline: Lacks the methylene bridge, leading to different chemical properties and reactivity.
N-(furan-2-ylmethylene)aniline: Lacks the chlorine atom, resulting in different biological activities and applications.
Properties
CAS No. |
13533-22-7 |
---|---|
Molecular Formula |
C11H8ClNO |
Molecular Weight |
205.64 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(furan-2-yl)methanimine |
InChI |
InChI=1S/C11H8ClNO/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-8H |
InChI Key |
CBMIDHRPAHWIMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.